molecular formula C9H8N2O3 B2590220 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid CAS No. 1374258-65-7

2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Cat. No.: B2590220
CAS No.: 1374258-65-7
M. Wt: 192.174
InChI Key: WLVOVUGXWQEERM-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid ( 1374258-65-7) is a high-purity indazole derivative offered for research and development purposes. With a molecular formula of C 9 H 8 N 2 O 3 and a molecular weight of 192.17 g/mol, this compound is supplied with a purity of 98% and should be stored at 2-8°C . The indazole scaffold is of significant pharmacological importance and forms the core structure of numerous compounds with demonstrated therapeutic potential . Indazole derivatives have been extensively studied for a wide spectrum of biological activities, with prominent research focusing on their promising anti-cancer and anti-inflammatory properties . These compounds have also shown great relevance in disorders involving protein kinases and neurodegeneration . The indazole core is a key structural motif in several approved drugs and clinical candidates, including kinase inhibitors used in oncology and agents for central nervous system disorders . The carboxylic acid functional group on this scaffold provides a versatile handle for further synthetic modification, allowing researchers to create novel derivatives, such as amides, for structure-activity relationship (SAR) studies and the development of new bioactive molecules . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-methyl-3-oxo-1H-indazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10-11/h2-4,10H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVOVUGXWQEERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often involve refluxing the mixture in acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the indazole ring.

Scientific Research Applications

2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic Acid (CAS 862274-40-6)
  • Structure : Lacks the methyl group at position 2.
  • Molecular Formula : C₈H₆N₂O₃.
  • Molecular Weight : 178.14 g/mol.
  • Applications : Serves as a versatile scaffold in drug discovery due to its unsubstituted indazole core .
1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic Acid (CAS 138328-27-5)
  • Structure : Indole core (one nitrogen) with a methyl at position 1 and a ketone at position 2.
  • Molecular Formula: C₁₀H₉NO₃.
  • Molecular Weight : 191.19 g/mol.
  • Applications : Explored in kinase inhibitor research and as a synthetic intermediate .
  • Key Difference : Replacement of indazole’s second nitrogen (N2) with a carbon alters hydrogen-bonding capacity and aromaticity, affecting target specificity.
2,3-Dioxo-2,3-dihydro-1H-indole-6-carboxylic Acid (CAS 101870-10-4)
  • Structure : Indole core with two ketone groups (positions 2 and 3).
  • Molecular Formula: C₉H₅NO₄.
  • Molecular Weight : 191.14 g/mol.
  • pKa : 3.31 ± 0.20.
  • Applications : Used in organic synthesis and as a precursor for fluorescent probes .
  • Key Difference : Additional ketone group increases electrophilicity, enhancing reactivity in coupling reactions.
4-Chloro-3'-((2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazol-6-yloxy)methyl)biphenyl-3-carboxylic Acid (3a)
  • Structure : Benzoisothiazole core (sulfur-containing) with a methyl group and biphenyl substituents.
  • Applications : Tested for mGlu2 receptor modulation, demonstrating substituent-dependent activity .
  • Key Difference : Replacement of indazole’s N2 with sulfur alters electronic properties and binding affinity.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) pKa Key Applications References
2-Methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid Indazole 2-CH₃, 3-O, 6-COOH C₉H₈N₂O₃ 192.17 Not reported Neurological research (mGlu2)
3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid Indazole 3-O, 6-COOH C₈H₆N₂O₃ 178.14 Not reported Drug scaffold
1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid Indole 1-CH₃, 2-O, 6-COOH C₁₀H₉NO₃ 191.19 ~3.94* Kinase inhibitors
2,3-Dioxo-2,3-dihydro-1H-indole-6-carboxylic acid Indole 2-O, 3-O, 6-COOH C₉H₅NO₄ 191.14 3.31 ± 0.20 Fluorescent probes

*Predicted value from structurally similar indole derivatives .

Structure-Activity Relationship (SAR) Insights

  • Core Heteroatoms: Indazole’s dual nitrogen atoms (vs.
  • Ketone Position : The 3-oxo group in indazoles stabilizes the lactam ring, influencing conformational flexibility and binding kinetics .
  • Electrophilic Modifications : Compounds like 2,3-dioxo-indole-6-carboxylic acid exhibit higher reactivity, suited for covalent inhibitor design .

Biological Activity

Overview

2-Methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS No. 1374258-65-7) is a heterocyclic compound belonging to the indazole family, which is known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

The molecular formula of this compound is C9H8N2O3C_9H_8N_2O_3, with a molecular weight of 192.17 g/mol. Its structure includes a methyl group, a keto group, and a carboxylic acid moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms often involve:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell proliferation or pathogen survival.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has shown promise in cancer research, particularly in inhibiting the growth of certain cancer cell lines. Studies suggest that it induces apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on the antibacterial effects of the compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) was determined to be as low as 5 µg/mL for certain strains.
  • Anticancer Activity Assessment : In a recent experiment involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.

Comparative Analysis

To better understand the uniqueness of this compound among similar compounds, the following table summarizes its properties compared to related indazole derivatives:

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
This compound Indazole derivativeHighModerate
Indole-3-acetic acid Plant hormoneModerateLow
3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid Indazole derivativeLowHigh

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, and how can purity be ensured?

  • Methodology : The synthesis typically involves cyclization of substituted indazole precursors. For example, refluxing intermediates (e.g., 3-formyl-indole derivatives) with acetic acid under controlled conditions (3–5 hours) yields crystalline products. Purification steps include filtration, washing with acetic acid/water/ethanol, and recrystallization from DMF/acetic acid mixtures .
  • Key Parameters : Temperature control (reflux at ~110–120°C), stoichiometric ratios (1.0–1.1 equiv of reactants), and solvent selection (acetic acid for cyclization) are critical. Analytical techniques like HPLC or TLC should monitor reaction progress .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify characteristic peaks (e.g., carbonyl at ~170 ppm for the carboxylic acid, methyl group at ~2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C9_9H8_8N2_2O3_3, theoretical 192.06 g/mol) .
  • Melting Point Analysis : Compare observed values (e.g., 184–186°C) with literature data to assess purity .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Slightly soluble in water but readily dissolves in polar aprotic solvents (e.g., DMSO, methanol) .
  • Stability : Susceptible to hydrolysis in basic conditions due to the carboxylic acid group. Store in anhydrous environments at –20°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives?

  • Approach :

  • Derivatization : Modify the carboxylic acid group (e.g., esterification, amidation) or the methyl/oxo groups to assess functional group contributions .
  • Biological Assays : Test derivatives against targets (e.g., enzymes, receptors) using in vitro binding assays or cellular models. For example, indazole derivatives have shown interactions with glutamate receptors .
  • QSAR Modeling : Use computational tools to correlate structural modifications (e.g., logP, steric effects) with activity data .

Q. How should contradictory data in solubility or biological activity be resolved?

  • Case Study : If solubility values conflict (e.g., 15 mg/mL vs. 5 mg/mL in DMSO), verify experimental conditions (temperature, solvent grade) and use standardized protocols (e.g., shake-flask method). Cross-validate with independent techniques like dynamic light scattering (DLS) .
  • Biological Replication : Repeat assays with controlled variables (e.g., cell line passage number, reagent batches) and include positive/negative controls to isolate compound-specific effects .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Formulation : Convert the carboxylic acid to a prodrug (e.g., methyl ester) to enhance membrane permeability .
  • Pharmacokinetic Profiling : Measure plasma half-life, clearance, and tissue distribution in rodent models. Adjust dosing regimens based on metabolite identification via LC-MS .

Experimental Design Considerations

Q. How can regiochemical purity be ensured during synthesis?

  • Regioselective Methods : Use directing groups (e.g., methyl at position 2) to control cyclization. Confirm regiochemistry via NOESY NMR to distinguish between 6- and 7-carboxylic acid isomers .

Q. What in silico tools predict the compound’s interaction with biological targets?

  • Docking Simulations : Use software like AutoDock Vina to model binding to receptors (e.g., metabotropic glutamate subtype 2) .
  • ADMET Prediction : Tools like SwissADME estimate absorption, toxicity, and metabolic pathways .

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